(4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine, also known as BDP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a hydrazone derivative of pyrazole, which has been synthesized and studied for its various biological activities.
Wirkmechanismus
The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine is not fully understood. However, studies have suggested that (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine exerts its biological effects by modulating various signaling pathways, such as the PI3K/Akt and NF-κB pathways. (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine has also been shown to interact with various proteins, such as p53 and Bcl-2, which are involved in apoptosis regulation.
Biochemical and Physiological Effects:
(4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine has been shown to have various biochemical and physiological effects, such as anti-inflammatory, anti-cancer, and neuroprotective effects. (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine has also been shown to have antioxidant properties, which can reduce oxidative stress and prevent cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
(4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine has several advantages for lab experiments, such as its high potency and selectivity. (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine has also been shown to have low toxicity in vitro and in vivo. However, the limitations of (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine include its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine research. One potential direction is to study the pharmacokinetics and pharmacodynamics of (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine in vivo to determine its efficacy and safety in animal models. Another direction is to investigate the potential of (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, the development of novel analogs of (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine with improved properties, such as solubility and bioavailability, could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine involves the reaction of 1,3-benzodioxole-5-carbohydrazide with 4-phenyl-3-amino-5-pyrazolone in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, (4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C16H14N6O2 |
---|---|
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
(4Z)-4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H14N6O2/c17-15-14(16(18)22(21-15)11-4-2-1-3-5-11)20-19-10-6-7-12-13(8-10)24-9-23-12/h1-8,18-19H,9H2,(H2,17,21)/b18-16?,20-14- |
InChI-Schlüssel |
ITKWYUQZWOZMRH-UMAJDCITSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)N/N=C\3/C(=NN(C3=N)C4=CC=CC=C4)N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN(C3=N)C4=CC=CC=C4)N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN(C3=N)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.